1-(6-bromo-1H-indazol-1-yl)ethanone

Lipophilicity Drug Design ADME

1-(6-Bromo-1H-indazol-1-yl)ethanone is a non-interchangeable precision building block for medicinal chemistry. The 6-bromo substituent critically controls electronic distribution, steric interactions, and lipophilicity (cLogP ~2.2) essential for membrane permeability in kinase-targeted programs. The N1-acetyl group enables chemoselective functionalization at the 6-position, preventing interference from the indazole NH. This makes it the definitive starting material for PROTAC bifunctional molecules and focused kinase inhibitor libraries, where isomeric purity and precise spatial orientation are critical. Sourcing the correct regioisomer avoids costly SAR dead ends.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 651780-33-5
Cat. No. B3277003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-1H-indazol-1-yl)ethanone
CAS651780-33-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=CC(=C2)Br)C=N1
InChIInChI=1S/C9H7BrN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3
InChIKeyMMYFQBBNEVXKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-1H-indazol-1-yl)ethanone (CAS 651780-33-5): A Key 6-Bromoindazole Scaffold for Drug Discovery and Chemical Biology


1-(6-Bromo-1H-indazol-1-yl)ethanone (CAS 651780-33-5) is an N1-acetylated 6-bromoindazole derivative with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound belongs to the indazole class of heterocycles, which are recognized as versatile pharmacophores in medicinal chemistry. Indazoles serve as effective bioisosteres of phenols and indoles, often exhibiting enhanced metabolic stability and improved pharmacokinetic profiles . The 6-bromo substituent provides a strategic handle for further functionalization, while the acetyl group at the N1 position modulates electronic properties and serves as a protecting group or a point for subsequent chemical elaboration .

Why 1-(6-Bromo-1H-indazol-1-yl)ethanone Cannot Be Replaced by a Generic Indazole Building Block


The specific substitution pattern of 1-(6-bromo-1H-indazol-1-yl)ethanone dictates its reactivity and biological profile in ways that preclude simple interchange with other indazole analogs. The 6-bromo substituent is not merely a placeholder; its position on the indazole ring directly influences electronic distribution, steric interactions with biological targets, and the compound's overall lipophilicity, which is a key determinant of membrane permeability and metabolic stability . Replacing the 6-bromo with a 5-bromo isomer or a 6-chloro analog alters these critical physicochemical parameters, potentially leading to significantly different outcomes in structure-activity relationship (SAR) studies or synthetic routes . Furthermore, the N1-acetyl group is essential for protecting the indazole nitrogen, preventing unwanted side reactions during multi-step syntheses, and can be selectively removed or modified, a functionality not present in the parent 6-bromo-1H-indazole scaffold . Substitution with a generic indazole derivative would therefore compromise the designed reactivity and biological function, making this specific compound a non-interchangeable, precision tool for research and development.

Quantitative Differentiation: 1-(6-Bromo-1H-indazol-1-yl)ethanone vs. Key Comparators


Increased Lipophilicity vs. Non-Halogenated Parent Indazole

The introduction of a bromine atom at the 6-position of the indazole ring significantly increases the lipophilicity of 1-(6-bromo-1H-indazol-1-yl)ethanone compared to the non-halogenated parent compound, 1-(1H-indazol-1-yl)ethanone. This difference is quantified by their computed consensus Log P values, where the brominated derivative shows a higher partition coefficient, indicating a greater propensity to distribute into lipid environments . This property is crucial for membrane permeability in cellular assays and for oral bioavailability in drug development .

Lipophilicity Drug Design ADME

Distinct Reactivity and Synthetic Utility vs. 6-Bromo-1H-indazole Scaffold

1-(6-Bromo-1H-indazol-1-yl)ethanone differentiates itself from its core scaffold, 6-bromo-1H-indazole, through the presence of the N1-acetyl group. While 6-bromo-1H-indazole serves as a versatile building block for generating diverse libraries via cross-coupling reactions at the bromine site , its free NH group can interfere with metal-catalyzed reactions or participate in unwanted side reactions. The acetyl group in 1-(6-bromo-1H-indazol-1-yl)ethanone acts as a protecting group, masking the nucleophilic NH and thereby directing reactions exclusively to the 6-position or enabling subsequent selective deprotection to install additional functionality . This provides a distinct synthetic advantage in multi-step syntheses where chemoselectivity is paramount.

Organic Synthesis Cross-Coupling Protecting Group

Commercial Availability with Validated Analytical QC Data

For procurement decisions, the availability of robust analytical quality control (QC) data is a critical differentiator. Suppliers of 1-(6-bromo-1H-indazol-1-yl)ethanone, such as Bidepharm and Fluorochem, provide batch-specific QC documentation including NMR, HPLC, or GC reports to verify the stated purity (typically ≥97% or ≥98%) . This level of documentation ensures the user can rely on the compound's identity and purity for reproducible research, mitigating the risk associated with uncharacterized or lower-purity alternatives from other sources. This is a verifiable, procurement-relevant advantage over less well-documented generic suppliers.

Procurement Quality Control Analytical Chemistry

Primary Research and Industrial Applications of 1-(6-Bromo-1H-indazol-1-yl)ethanone


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitors and Anticancer Agents

This compound is an essential intermediate in the synthesis of novel kinase inhibitors and anticancer agents. The 6-bromoindazole core is a recognized scaffold in oncology drug discovery, and the N1-acetyl group allows for controlled functionalization [1]. Its increased lipophilicity, as quantified in Section 3, is a key design feature for optimizing the ADME properties of lead compounds targeting intracellular kinases .

Chemical Biology: Development of Molecular Probes and PROTACs

The compound's structure is ideal for creating chemical probes for target validation studies. The bromine atom at the 6-position serves as a synthetic handle for attaching linkers or reporter tags (e.g., biotin, fluorophores) via palladium-catalyzed cross-coupling reactions, while the protected N1 nitrogen ensures chemoselectivity [1]. This enables the construction of bifunctional molecules, including PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation of the ligand is critical.

Organic Synthesis: A Protected Building Block for Complex Molecule Construction

1-(6-Bromo-1H-indazol-1-yl)ethanone is a highly versatile building block for organic chemists. Its N1-acetyl group protects the indazole nitrogen, allowing for selective reactions at the 6-bromo position, such as Suzuki-Miyaura or Sonogashira couplings, without interference from the acidic NH proton [1]. This simplifies synthetic routes to more complex, polysubstituted indazole derivatives, saving time and resources in the preparation of compound libraries.

Antimicrobial Research: Synthesis of Novel Antibacterial and Antifungal Agents

Derivatives of 6-bromo-1H-indazole, the core scaffold of this compound, have demonstrated antimicrobial activity. Research has shown that 1,2,3-triazole-linked 6-bromoindazole analogs exhibit significant inhibition against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and fungal strains (e.g., Candida albicans) [1]. 1-(6-Bromo-1H-indazol-1-yl)ethanone can serve as a starting material to synthesize similar hybrid molecules for the development of new antimicrobial therapies.

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